
N-benzyl-4-fluoroaniline
Overview
Description
N-Benzyl-4-fluoroaniline (C₁₃H₁₂FN) is an aromatic amine derivative where a benzyl group is attached to the nitrogen of 4-fluoroaniline. This compound is widely used in organic synthesis, particularly as a protected amine intermediate in pharmaceuticals and fine chemicals. Its structure combines the electron-withdrawing fluorine substituent on the aromatic ring and the bulky benzyl group on the amine, influencing its electronic and steric properties.
Preparation Methods
Conventional Synthetic Approaches for N-Benzylation
Nucleophilic Substitution with Benzyl Halides
The nucleophilic substitution of 4-fluoroaniline with benzyl halides remains the most direct route. Benzyl chloride, despite its lower reactivity compared to benzyl bromide, has emerged as the preferred electrophile due to cost-effectiveness and reduced toxicity . In a representative procedure, 4-fluoroaniline reacts with benzyl chloride (1.1 eq) in ethanol at 60°C for 8 hours, employing sodium carbonate (1 eq) as a base to neutralize generated HCl . Post-reaction workup involves dichloromethane-water extraction, followed by recrystallization in isopropanol to achieve 88–92% yields .
Table 1: Comparative Analysis of Benzyl Halides in N-Benzylation
Catalytic Enhancements and Solvent Optimization
The addition of sodium iodide (5–10 mol%) as a catalyst significantly accelerates the reaction by facilitating the generation of the benzyl iodide intermediate, which exhibits higher electrophilicity than benzyl chloride . Ethanol-water solvent systems (4:1 v/v) enhance solubility of both organic and inorganic components, while minimizing byproduct formation . Post-reaction purification via saturated sodium carbonate washes effectively removes unreacted starting materials, as demonstrated in multi-kilogram-scale syntheses .
One-Pot Synthesis Methodologies
Integrated Protection-Condensation Strategies
Modern protocols integrate benzyl group introduction and subsequent functionalization into a single vessel, reducing intermediate isolation steps. For instance, a one-pot synthesis begins with in situ generation of 4-benzyloxybenzaldehyde via benzyl chloride-mediated O-benzylation, followed by Schiff base formation with 4-fluoroaniline . Although this method targets a different product (N-(4-fluorophenyl)-4-benzyloxybenzylidene amine), its principles are adaptable to N-benzyl-4-fluoroaniline by omitting the aldehyde component . Key advantages include:
-
Cost Reduction : Benzyl chloride savings of 30–40% compared to stepwise methods .
-
Operational Simplicity : Elimination of intermediate purification reduces labor and solvent use .
Temperature and Stoichiometry Control
Maintaining reaction temperatures below 55°C during benzyl chloride addition prevents exothermic decomposition, while a slight excess of 4-fluoroaniline (1.2–1.5 eq) ensures complete consumption of the benzylating agent . Post-condensation, cooling to 45°C facilitates precipitate formation, enabling efficient solid-liquid separation .
Industrial-Scale Production Considerations
Solvent Recovery and Waste Management
Large-scale implementations prioritize solvent recycling, particularly ethanol and isopropanol, which constitute 60–70% of process mass intensity . Patent data reveal that successive distillations recover >95% of ethanol, with residual organics incinerated in compliance with environmental regulations .
Crystallization and Particle Engineering
Recrystallization from isopropanol yields this compound as a light-yellow crystalline solid with a melting point of 134–136°C . Controlled cooling rates (0.5°C/min) produce uniform particle sizes (D90 < 50 µm), critical for downstream processing in tablet formulations .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-fluoroaniline undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated in the presence of a palladium catalyst to remove the benzyl group, yielding 4-fluoroaniline.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst, hydrogen gas, and an appropriate solvent such as ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Hydrogenation: 4-fluoroaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Quinones or other oxidized derivatives.
Scientific Research Applications
N-benzyl-4-fluoroaniline has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aniline derivatives.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-4-fluoroaniline involves its interaction with various molecular targets. For example, in hydrogenation reactions, the compound undergoes catalytic hydrogenation where the palladium catalyst facilitates the addition of hydrogen atoms to the benzyl group, leading to its removal and the formation of 4-fluoroaniline . The Langmuir-Hinshelwood model can describe the kinetics of this reaction, where the adsorption of hydrogen and the substrate on the catalyst surface plays a crucial role .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 201.24 g/mol (free base), 237.7 g/mol (hydrochloride salt) .
- Synthesis : Typically prepared via alkylation of 4-fluoroaniline with benzyl chloride under basic conditions , or through Pd-catalyzed coupling reactions .
- Applications : Intermediate in hydrogenation reactions , coordination chemistry , and drug metabolism studies .
Substituent Effects on Reactivity and Stability
Physical and Spectroscopic Properties
Reactivity in Hydrogenation and Metabolism
- This compound : Undergoes competitive debenzylation (to toluene) and defluorination under Pd-catalyzed hydrogenation .
- 4-Fluoroaniline (unprotected) : Rapidly metabolized in rats via defluorination and acetylation to paracetamol derivatives .
- N-Benzyl-4-methoxyaniline : Slower hydrogenation due to electron-donating -OCH₃, reducing Pd catalyst activity .
Key Research Findings
Hydrogenation Kinetics : this compound shows dual reactivity (debenzylation/defluorination) in semi-batch reactors, with kinetics dependent on Pd catalyst loading and H₂ pressure .
Metabolic Pathways : The benzyl group in this compound delays defluorination compared to unprotected 4-fluoroaniline, as observed in rat studies .
Schiff Base Utility : 4-Fluoro-N-(4-hydroxybenzylidene)aniline forms stable ligands for metal coordination, enabling tailored electronic environments in complexes .
Biological Activity
N-benzyl-4-fluoroaniline (NBFA) is an organic compound characterized by a benzyl group attached to the nitrogen of a 4-fluoroaniline structure. Its molecular formula is . This compound has garnered interest in medicinal chemistry and various biological applications due to its unique structural properties, which allow for diverse chemical transformations.
Chemical Structure and Properties
This compound features a fluorine atom substituted at the para position of the aniline ring. This substitution enhances its stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of both the benzyl and fluorine groups imparts distinct chemical properties, facilitating its use in various biological studies.
Enzyme Interactions
Research indicates that this compound can be utilized in studying enzyme-catalyzed reactions. For instance, it has been used to explore biological pathways that involve aniline derivatives, which are crucial in many metabolic processes. The compound's ability to bind to specific enzymes suggests potential roles in drug design and development.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Feature | Unique Aspect |
---|---|---|
4-Fluoroaniline | Fluorine at para position | Base structure for many derivatives |
N-benzyl-2-fluoroaniline | Fluorine at ortho position | Different reactivity due to sterics |
N-benzyl-3-fluoroaniline | Fluorine at meta position | Potentially different biological activity |
N,N-Dibenzyl-4-fluoroaniline | Two benzyl groups | Increased steric hindrance affecting reactivity |
N-(4-Fluorobenzyl)aniline | Fluorine on benzyl group | Used in more complex synthesis |
This table illustrates how this compound's unique combination of functional groups contributes to its distinct reactivity profile compared to its analogs, making it a valuable compound for further research.
Case Studies and Research Findings
While specific case studies focused solely on this compound are scarce, related research on compounds with similar structures provides insights into its potential applications:
- Pharmaceutical Development : Compounds similar to NBFA have been studied for their potential as anti-cancer agents. For example, derivatives of fluorinated anilines have shown promising results in inhibiting tumor growth in vitro.
- Enzyme Inhibition Studies : Research has demonstrated that certain aniline derivatives can inhibit key enzymes involved in metabolic pathways, suggesting that NBFA may also possess similar inhibitory properties.
- Synthetic Applications : As an intermediate, NBFA has been utilized in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals, showcasing its versatility in chemical reactions.
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing N-benzyl-4-fluoroaniline, and how can reaction efficiency be optimized?
This compound is synthesized via Pd-catalyzed hydrogenation of the corresponding nitro precursor or through microwave-assisted condensation of 4-fluoroaniline with benzaldehyde derivatives. Key considerations include:
- Catalytic hydrogenation : Use Pd/C under hydrogen gas (1–3 atm) in ethanol or THF at 50–80°C. Monitor reaction progress via TLC or GC-MS. Kinetic studies show a first-order dependence on hydrogen pressure and catalyst loading, with optimal turnover frequencies (TOF) achieved at 0.5–1.0 mol% Pd .
- Microwave synthesis : Condense 4-fluoroaniline with benzaldehyde derivatives (e.g., 3-methylbenzaldehyde) using microwave irradiation (100–150 W, 5–10 min). This method reduces reaction time by 80% compared to conventional heating and improves yields (75–90%) .
- Efficiency optimization : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) and characterize products using / NMR (e.g., δ 7.12–6.84 ppm for aromatic protons, δ 48.0 ppm for the benzyl CH group) .
Q. Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic features should researchers prioritize?
Key techniques :
- NMR : Aromatic protons appear as doublets (δ 6.84–7.12 ppm, ), with the benzyl CH group at δ 4.09 ppm (singlet) and NH as a broad singlet (~δ 3.52 ppm) .
- NMR : Fluorinated aromatic carbons resonate at δ 112–129 ppm, while the benzyl carbon appears at δ 48.0 ppm .
- FTIR : N–H stretching (3350–3450 cm), C–F vibration (1220–1280 cm), and aromatic C=C (1500–1600 cm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 216.1 for CHFN) .
Q. Advanced: What kinetic insights govern Pd-catalyzed hydrogenation of this compound, and how do reaction parameters influence rate constants?
Kinetic studies reveal:
-
Rate law : First-order dependence on hydrogen pressure () and catalyst loading. Activation energy () ranges from 45–60 kJ/mol, depending on solvent polarity .
-
Parameter optimization :
Parameter Optimal Range Impact on Rate Constant () Temperature 50–80°C increases by 2–3× per 10°C rise 1–3 atm Linear increase in Catalyst (Pd/C) 0.5–1.0 mol% TOF peaks at 1.0 mol%
Q. Advanced: How can conflicting data on metabolic defluorination pathways of fluorinated anilines be resolved?
Contradictions arise from competing pathways (e.g., ortho-hydroxylation vs. defluorination ). Methodological solutions include:
- Isotopic labeling : Use -labeled 4-fluoroacetanilide to track defluorination and reacetylation. NMR or LC-MS analysis identifies metabolites like 4-acetamidophenol (paracetamol) and its conjugates .
- Enzyme profiling : Compare cytochrome P450 isoforms (CYP2E1, CYP1A2) using liver microsomes to quantify pathway dominance .
- Urinary metabolite analysis : Sulfate/glucuronide conjugates account for >30% of excreted products; quantify via enzymatic hydrolysis followed by HPLC .
Q. Advanced: What methodological rigor is required to assess carbonic anhydrase inhibition by this compound derivatives?
Critical steps :
Synthesis of Schiff base derivatives : Condense this compound with substituted benzaldehydes (microwave, 100–150 W, 5 min). Purify via recrystallization (ethanol/water) .
Enzyme purification : Isolate hCA I/II from human erythrocytes using Sepharose-4B-L-tyrosine-sulfanilamide affinity chromatography .
Inhibition assays :
- Measure IC via esterase activity (4-nitrophenyl acetate hydrolysis) at pH 7.4.
- Key results: Derivatives like N-3-methylbenzylidene-4-fluoroaniline show IC = 12–18 µM for hCA II, outperforming acetazolamide (IC = 30 µM) .
Structural analysis : Correlate inhibitory potency with substituent electronic effects (Hammett σ values) and docking simulations .
Q. Advanced: How can crystallinity and conductivity of polyaniline copolymers incorporating this compound be modulated?
- Copolymer synthesis : Oxidative copolymerization of aniline and fluorinated aniline derivatives (e.g., 2-fluoroaniline) in HCl using ammonium persulfate. Dope with camphorsulfonic acid .
- Characterization :
- Applications : Enhanced solubility in DMSO/NMP enables use in conductive coatings or sensors .
Properties
IUPAC Name |
N-benzyl-4-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUGAUNYDBPMQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.